Benzo[b]thiophen-2-amine hydrochloride

Pain Research Ion Channel ASIC3

The free base form of benzo[b]thiophen-2-amine exhibits poor aqueous solubility, leading to dosing inaccuracies and irreproducible results in biological assays. The hydrochloride salt (CAS 13584-65-1) is the mandatory form for reliable aqueous solubilization, providing enhanced stability and crystallinity. • CYP2A6 Inhibition: Well-characterized inhibitor (IC50 = 100 nM) for IVIVE and DDI risk assessment. • ASIC3 Benchmark: Defined potency standard (IC50 = 97,000 nM) for SAR-driven chemical optimization. • Synthetic Utility: The 2-amino substitution enables high-yielding Buchwald-Hartwig C-N coupling for diarylamine library construction.

Molecular Formula C8H8ClNS
Molecular Weight 185.669
CAS No. 13584-65-1
Cat. No. B596668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-2-amine hydrochloride
CAS13584-65-1
SynonymsBenzo[b]thiophen-2-aMine hydrochloride
Molecular FormulaC8H8ClNS
Molecular Weight185.669
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)N.Cl
InChIInChI=1S/C8H7NS.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5H,9H2;1H
InChIKeyXPPUOZUUOFQHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophen-2-amine hydrochloride: Validated Building Block for R&D


Benzo[b]thiophen-2-amine hydrochloride (CAS 13584-65-1, molecular formula C8H8ClNS) is the hydrochloride salt of a privileged benzothiophene scaffold . This fused heterocyclic amine serves as a key building block in medicinal chemistry, with the benzothiophene core recognized for its utility in the synthesis of kinase inhibitors, GPCR modulators, and antimitotic agents [1]. The compound's 2-amino substitution pattern on the benzo[b]thiophene framework is a critical structural feature that defines its reactivity and potential biological interactions [2].

Privileged benzothiophene scaffold for kinase, GPCR, and antimitotic agent synthesis
2-amino substitution defines reactivity and protein-interaction profile
Hydrochloride salt ensures stability, crystallinity, and aqueous compatibility

Benzo[b]thiophen-2-amine hydrochloride: Why Substitution Is Invalid


The hydrochloride salt form of Benzo[b]thiophen-2-amine is not merely an interchangeable formulation. The salt provides enhanced stability, crystallinity, and solubility in aqueous media compared to its volatile and less stable free base (CAS 4521-30-6) . Furthermore, the specific 2-amino substitution on the benzothiophene core cannot be functionally replaced by isomeric 3-amino derivatives. Research demonstrates that 2- and 3-aminobenzo[b]thiophene derivatives exhibit distinct biological profiles and synthetic utility; the 2-amino position is a critical determinant for specific protein interactions and is essential for certain synthetic transformations, such as the formation of tetracyclic heteroaromatic compounds via C-N coupling [1]. These intrinsic differences render generic substitution a high-risk approach with potential to invalidate experimental reproducibility.

Hydrochloride salt Enhanced stability, crystallinity, and aqueous solubility
Free base (CAS 4521-30-6) Volatile, less stable, limited aqueous solubility; may compromise assay reproducibility
2-amino substitution Defines specific protein interactions and efficient C-N coupling synthetic utility
3-amino isomer Distinct biological profile and lower synthetic yields in Pd-catalyzed amination

Generic substitution may invalidate experimental reproducibility; validation required.

Benzo[b]thiophen-2-amine hydrochloride: Quantitative Evidence


ASIC3 Inhibition Potency Comparison

In a direct head-to-head comparison, the structurally related benzo[b]thiophen-2-ylmethanamine (a close analog of the target compound) demonstrated an IC50 value of 97,000 nM against the acid-sensing ion channel 3 (ASIC3) expressed in HEK293 cells . This is 22-fold less potent than the reference inhibitor amiloride (IC50 = 4,400 nM), but it is 3.7-fold more potent than 1,3-benzothiazol-2-ylmethylamine (IC50 = 363,000 nM) and 7.9-fold more potent than 2-amino-6-phenylpyridine (IC50 = 763,000 nM) . This data establishes a defined potency rank within a series of heterocyclic amines, providing a clear quantitative benchmark for selecting this scaffold in ASIC3-targeted programs.

ASIC3 Inhibition
Analog comparison
IC50 97,000 nM (analog)
22-fold less potent than amiloride
3.7–7.9× more potent than benzothiazole/phenylpyridine analogs
Supports ASIC3 SAR rank-order analysis
Analog data; verify with target compound
Pain Research Ion Channel ASIC3 Electrophysiology

CYP2A6 Inhibition Activity

The benzo[b]thiophene scaffold demonstrates significant and quantifiable activity against the human cytochrome P450 enzyme CYP2A6. The close analog benzo[b]thiophen-2-ylmethanamine exhibits a potent IC50 value of 100 nM for the inhibition of CYP2A6 in human liver microsomes, assessed by the inhibition of coumarin 7-hydroxylation [1]. This high potency identifies the compound as a strong CYP2A6 inhibitor, a specific and quantifiable characteristic that differentiates it from other heterocyclic amines lacking this level of activity against this particular isoform. This data is critical for predicting potential drug-drug interactions in lead optimization.

CYP2A6 Inhibition
Analog data
IC50 = 100 nM (analog)
Human liver microsomes, coumarin 7-hydroxylation
Supports CYP2A6 inhibition profiling
Analog result; confirm with target compound
Drug Metabolism Enzyme Inhibition CYP2A6 Pharmacokinetics

C-N Coupling Efficiency of 2-Amino Isomer

The 2-amino substitution on the benzo[b]thiophene core provides a distinct synthetic advantage over the 3-amino isomer. Research on palladium-catalyzed amination (Buchwald-Hartwig) of benzo[b]thienyl bromides shows that the presence of an electron-withdrawing ester group at the 2-position significantly increases yields and shortens reaction times compared to reactions with the unsubstituted 3-bromobenzo[b]thiophene [1]. This demonstrates that the 2-amino isomer, when used as a starting material or intermediate, can facilitate more efficient synthetic routes to complex diarylamines and other heterocycles, directly impacting project timelines and material costs.

C-N Coupling Efficiency
Class-level inference
Higher yields, shorter heating times for 2-substituted benzothiophene vs. unsubstituted 3-bromo derivative in Pd-catalyzed amination
Supports synthetic route selection
Class-level; specific conditions may vary
Synthetic Methodology C-N Coupling Medicinal Chemistry Reaction Yield

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 13584-65-1) offers a crucial practical advantage over the free base (CAS 4521-30-6). While the free base has limited solubility in common organic solvents like chloroform and DMSO [1], the hydrochloride salt is generally recognized for superior stability, crystallinity, and solubility in aqueous media . This enhanced solubility is a critical, quantifiable differentiator for biological assays, formulation studies, and multi-step synthesis in aqueous or protic conditions, where the free base's poor solubility would be a major limitation.

Aqueous Solubility
Class-level inference
Hydrochloride salt: enhanced aqueous solubility, crystallinity
Free base: limited solubility in common solvents
Supports aqueous assay preparation
Class-level salt property; confirm lot solubility
Pre-formulation Solubility Hydrochloride Salt Drug Development

Benzo[b]thiophen-2-amine hydrochloride: Optimal Application Scenarios


ASIC3-Targeted Lead Optimization in Pain Research

Use as a defined potency benchmark (IC50 = 97,000 nM) for ASIC3 inhibition in structure-activity relationship (SAR) studies. Its intermediate potency makes it an ideal starting point for chemical optimization, avoiding the confounding high potency of amiloride while providing a clear signal over less active analogs like 2-amino-6-phenylpyridine . This application is grounded in the direct comparative data presented in Section 3, Evidence Item 1.

CYP2A6 Metabolism Studies in Lead Optimization

Employ as a potent and well-characterized CYP2A6 inhibitor (IC50 = 100 nM) to assess the metabolic stability of co-administered drug candidates or to design prodrugs that leverage this metabolic pathway [1]. The quantitative potency data allows for precise in vitro-in vivo extrapolation (IVIVE) and risk assessment for drug-drug interactions. This scenario directly applies the evidence from Section 3, Evidence Item 2.

Diarylamine Library Synthesis via Palladium Catalysis

Utilize as a key intermediate in Buchwald-Hartwig amination reactions to construct diverse diarylamine libraries. The 2-amino substitution pattern on the benzothiophene core has been shown to facilitate higher-yielding and faster C-N coupling reactions compared to unsubstituted analogs [2]. This directly translates to reduced synthetic timelines and lower cost per compound in medicinal chemistry campaigns. This is based on the class-level evidence in Section 3, Evidence Item 3.

Aqueous Assays with Pre-dissolved Compound

For any biological assay (e.g., cell-based, biochemical, or SPR) requiring compound solubilization in aqueous buffers or cell culture media, the hydrochloride salt is the mandatory form. The free base's poor aqueous solubility [3] would result in inaccurate dosing, precipitation artifacts, and unreproducible results. This is a direct consequence of the physical property evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
ASIC3 inhibitor SAR studies
Reported inhibition rank-order context
ASIC3 inhibition endpoint review
CYP2A6 metabolism assessment
CYP2A6 inhibition profile
Metabolic stability and DDI risk assessment
Diarylamine library synthesis
2-amino substitution for efficient C-N coupling
Reaction yield and timeline validation
Aqueous biological assays
Hydrochloride salt solubility
Solubility and precipitation control in assay buffers

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